molecular formula C17H12ClN5 B11448081 4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

Cat. No.: B11448081
M. Wt: 321.8 g/mol
InChI Key: MCEREHDEVFUTFS-UHFFFAOYSA-N
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Description

4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Biological Activity

4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile is a synthetic compound belonging to the class of pyrimido[1,2-a]benzimidazoles. This compound is characterized by its unique structural features, including a fused pyrimidine and benzimidazole ring, an amino group, and a carbonitrile moiety. Its structural characteristics suggest potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN5. The presence of the 4-chloro substituent on the phenyl ring is believed to enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC15H12ClN5
Molecular Weight299.74 g/mol
Melting Point238 °C

Biological Activity Overview

Research indicates that compounds in the pyrimido[1,2-a]benzimidazole class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural characteristics that allow interaction with microbial targets.
  • Anticancer Activity : The compound shows promise as an anticancer agent. Studies have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines.
  • Anti-inflammatory Properties : The presence of the amino and carbonitrile groups may contribute to anti-inflammatory effects.

Anticancer Activity

A study evaluating the anticancer potential of related benzimidazole derivatives reported significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, NCI-H358). The compounds demonstrated higher activity in 2D cell culture assays compared to 3D assays, indicating their potential as effective anticancer agents with lower toxicity profiles .

Antimicrobial Studies

Research conducted on various substituted pyrimidine derivatives highlighted their antimicrobial properties. Compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • DNA Binding : Similar compounds have shown the ability to bind to DNA and inhibit DNA-dependent enzymes, which could be a pathway for their anticancer activity .
  • Enzyme Interaction : Interaction studies suggest potential binding with enzymes or receptors involved in cancer progression or microbial resistance mechanisms .

Properties

Molecular Formula

C17H12ClN5

Molecular Weight

321.8 g/mol

IUPAC Name

4-amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

InChI

InChI=1S/C17H12ClN5/c18-11-7-5-10(6-8-11)15-12(9-19)16(20)23-14-4-2-1-3-13(14)21-17(23)22-15/h1-8,15H,20H2,(H,21,22)

InChI Key

MCEREHDEVFUTFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(C(N3)C4=CC=C(C=C4)Cl)C#N)N

Origin of Product

United States

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